Echinorine

Description

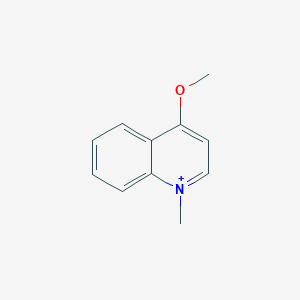

Structure

3D Structure

Properties

CAS No. |

18095-64-2 |

|---|---|

Molecular Formula |

C11H12NO+ |

Molecular Weight |

174.22 g/mol |

IUPAC Name |

4-methoxy-1-methylquinolin-1-ium |

InChI |

InChI=1S/C11H12NO/c1-12-8-7-11(13-2)9-5-3-4-6-10(9)12/h3-8H,1-2H3/q+1 |

InChI Key |

KPTSUNASDHGNQY-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC=C(C2=CC=CC=C21)OC |

Canonical SMILES |

C[N+]1=CC=C(C2=CC=CC=C21)OC |

Origin of Product |

United States |

Detailed Research Findings

Distribution and Isolation from Botanical Sources

This compound is a prominent quinoline alkaloid found predominantly within the Echinops genus, which belongs to the Asteraceae family nih.govwikipedia.orgnih.gov. The Echinops genus encompasses approximately 120 to 130 species, with a wide distribution across northern and tropical Africa, the Mediterranean Basin, and Central Asia nih.gov. The consistent presence of quinoline alkaloids like this compound is considered a distinctive chemotaxonomic marker for the Echinops genus.

This compound has been successfully isolated and identified from several Echinops species, indicating its widespread occurrence within the genus. Detailed research findings highlight its presence in various plant parts:

| Echinops Species | Plant Part(s) Reported | Reference |

| Echinops ritro (B10826671) L. | Fruits, other organs | nih.govwikipedia.org |

| Echinops sphaerocephalus L. | Fruits, other organs | wikipedia.org |

| Echinops spinosissimus Turra (syn. E. spinosus L.) | Inflorescences, whole plant | |

| Echinops albicaulis Kar. & Kir. | Aerial parts | nih.gov |

| Echinops echinatus Roxb. | Not specified | |

| Echinops niveus | Not specified | |

| Echinops gmelinii | Aerial parts |

Notably, in Echinops ritro L. and Echinops sphaerocephalus L., this compound has been identified as the sole naturally occurring alkaloid in their fruits.

Echinops Genus as a Primary Biosynthetic Origin

Co-occurrence and Interrelationships with Related Alkaloids within Source Organisms

This compound is a quaternary quinoline alkaloid, and its chemical nature plays a crucial role in its interrelationship with other alkaloids found in Echinops species wikipedia.org. A significant aspect of phytochemical investigations has been the understanding that other commonly reported alkaloids, such as echinopsine (B1219776) and echinopsidine, are often artifacts formed from this compound wikipedia.org.

Echinopsine : This quinolinone alkaloid (1-methyl-4-quinolone or N-methyl-4-quinolone) is frequently observed alongside this compound wikipedia.org. However, studies have demonstrated that this compound readily decomposes into echinopsine and methanol (B129727) when subjected to alkaline conditions during isolation procedures or storage. This suggests that echinopsine, in many instances, is not a genuine natural product but rather a degradation product of the more unstable this compound wikipedia.org. Despite this, one study reported the isolation of echinopsine as a natural alkaloid from Echinops spinosus L. without alkaline treatment, suggesting its potential natural occurrence under specific conditions.

Echinopsidine : Identified as 1-methyl-4-iminoquinoline, echinopsidine is another alkaloid that can be formed from this compound. Experimental evidence indicates that echinopsidine arises when plant extracts containing this compound are treated with ammonia (B1221849) or sodium carbonate.

Echinozolinone : This alkaloid has also been reported to co-occur with echinopsine and echinopsidine in species like Echinops echinatus.

The intricate relationship between this compound and these related quinoline alkaloids underscores the importance of careful isolation and characterization techniques to distinguish between naturally occurring compounds and those formed during laboratory processing.

Chemotaxonomic Implications of this compound Presence

The consistent isolation and identification of this compound across various Echinops species lends significant support to its role as a chemotaxonomic marker for the genus. Chemotaxonomy utilizes chemical compounds to classify and understand the evolutionary relationships between organisms. The presence of specific secondary metabolites, like this compound, can provide insights into the biochemical pathways active within a particular plant group.

The fact that simple quinoline alkaloids, including this compound, are characteristic of the Echinops genus within the broad Asteraceae family, distinguishes it chemically from other genera. This chemical signature reinforces the unique biochemical identity of Echinops species and can be utilized in botanical classification and authentication. The understanding of this compound's stability and its propensity to convert into other quinoline alkaloids under certain conditions further refines its chemotaxonomic utility, allowing researchers to differentiate between true natural products and isolation artifacts when assessing the chemical profiles of Echinops species.

Biosynthetic Pathways of Echinorine

Proposed Biogenetic Precursors and Key Enzymatic Transformations for the Quinoline (B57606) Core

The biosynthesis of quinoline alkaloids, including echinorine, is generally understood to originate from primary metabolic pathways. The quinoline nucleus, a defining structural feature of this compound, is typically derived from either anthranilic acid or tryptophan. nih.govresearchgate.net

Specifically, studies on other quinoline alkaloids, such as dictamnine, have demonstrated that the quinoline ring system is formed from anthranilic acid and acetate, with tryptophan not serving as a significant precursor in that particular pathway. cdnsciencepub.com Anthranilic acid itself is a precursor in the biosynthesis of tryptophan. researchgate.netresearchgate.net Given this compound's classification as a quinoline alkaloid, it is plausible that anthranilic acid serves as a key biogenetic precursor for its quinoline core.

While general enzymatic strategies for the synthesis of quinoline derivatives have been explored, such as the biotransformation of tetrahydroquinolines into aromatic quinolines catalyzed by enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP), specific enzymatic transformations directly involved in the formation of this compound's quinoline core from its precursors are not extensively detailed in the current scientific literature. acs.org The precise sequence of enzymatic steps, including cyclization, methylation, and methoxylation reactions that lead to the characteristic 1-methyl-4-methoxyquinolinium structure of this compound, remains an area requiring further elucidation.

Elucidation of Stereochemical Aspects in this compound Biosynthesis

Regulation of Alkaloid Biosynthesis in this compound-Producing Organisms

The biosynthesis of alkaloids in plants is a highly regulated and complex process, influenced by various internal and external factors. This regulation often involves intricate spatial organization of biosynthetic pathways within different cellular compartments and tissues, as well as control through transcription factor regulatory networks that modulate gene expression of pathway enzymes. rsc.org

In the context of this compound-producing organisms, particularly Echinops species, observations suggest dynamic regulation of alkaloid content. For instance, this compound has been detected in various organs of Echinops kebericho throughout different developmental stages. uni.lu Notably, a decrease in this compound levels, indicative of decomposition, has been observed during specific periods, such as early germination and stem elongation. uni.lu This fluctuation suggests that this compound is not merely a static end-product but is subject to metabolic turnover, potentially integrating into the plant's primary metabolism. uni.lu

The genus Echinops is known for its diverse array of secondary metabolites, including a significant proportion of alkaloids. nih.gov However, specific molecular or genetic mechanisms governing the precise regulation of this compound biosynthesis, such as the identification of key regulatory genes, transcription factors, or environmental cues that trigger or suppress its production, are not yet fully characterized. The general understanding of alkaloid regulation highlights the complexity of these pathways, often involving a balance between synthesis, storage, and degradation.

In Vivo and Ex Vivo Metabolic Studies Related to this compound Formation

Despite the presence of this compound in Echinops species and observations of its decomposition in certain developmental stages, specific in vivo or ex vivo metabolic studies directly investigating the detailed formation or breakdown pathways of this compound itself are not widely reported in the available scientific literature.

Compound Names and PubChem CIDs

Investigations into the Biological Activities of Echinorine

Anti-microbial Activities (Pre-clinical, In Vitro Studies)

The Echinops genus is traditionally used to treat various infectious diseases, including those caused by microorganisms nih.govwindows.net. However, studies on the isolated compound Echinorine present a more nuanced picture regarding direct antimicrobial efficacy.

Antibacterial Efficacy Against Diverse Bacterial Strains

While extracts from Echinops species, such as Echinops macrochaetus and Echinops spinosissimus, have demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Proteus mirabilis bbrc.inmdpi.com, direct evidence for isolated this compound's antibacterial efficacy is limited and, in some cases, indicates a lack of activity.

A study investigating the aerial parts of Echinops albicaulis specifically reported that isolated this compound, along with other compounds, did not show antimicrobial activity at concentrations up to 20 µg/mL cabidigitallibrary.orgkaznu.kz. This suggests that while the crude extracts may possess antibacterial properties, these effects are not always directly attributable to the isolated this compound at tested concentrations.

Antifungal and Antimalarial Potencies in Experimental Systems

Similar to antibacterial activity, research on isolated this compound's antifungal potential is not consistently positive. A study on Echinops albicaulis explicitly stated that none of the isolated compounds, including this compound, exhibited antifungal activities at concentrations up to 20 µg/mL cabidigitallibrary.orgkaznu.kz. While Echinops extracts have shown antifungal effects against certain species like Colletotrichum sp., Fusarium oxysporum, Phomopsis viticola, and P. obscurans, these activities are attributed to other constituents, such as thiophenes, rather than this compound itself bbrc.in.

Regarding antimalarial potency, a study identified this compound (along with echinopsin) from Echinops albicaulis and reported antileishmanial activity against Leishmania donovani and antitrypanosomal activity against Trypanosoma brucei. The fraction containing these compounds showed notable activity greenpharmacy.info.

Table 1: Antiprotozoal Activities of a Fraction Containing this compound and Echinopsin greenpharmacy.info

| Parasite Strain | IC90 Value (µg/mL) |

| Leishmania donovani | 5.33 |

| Trypanosoma brucei | 1.8 |

Anti-proliferative and Cytotoxic Activities (Pre-clinical, In Vitro Models)

This compound has been identified as a quinoline (B57606) alkaloid from Echinops species that may act as an antitumor agent bbrc.in. Extracts of Echinops spinosus have shown potent antiproliferative activity in human ovarian adenocarcinoma (A2780) and human breast cancer (MCF7) cell lines google.com. Further chromatographic fractionation of these extracts led to the isolation of various compounds, including this compound, which were associated with this antiproliferative effect google.com. Morphological changes in treated cells resembled those described with apoptosis-mediated cell death, and some fractions were found to induce apoptosis google.com.

While the extracts and fractions containing this compound demonstrated significant cytotoxic effects across a panel of human cancer cell lines derived from breast, ovary, prostate, and lung google.com, specific quantitative data (e.g., IC50 values) for isolated this compound against these cell lines are not consistently provided in the available literature. The genus Echinops generally exhibits anti-proliferative activity, with some sesquiterpene glycosides from Echinops macrochetus showing potent cytotoxic activities against MCF-7, HepG2, and HCT-116 tumor cells bbrc.in.

Anti-inflammatory Modulations (Pre-clinical, In Vitro Models)

The genus Echinops is known for its traditional use in treating inflammation, and various extracts and isolated compounds from its members have demonstrated anti-inflammatory effects nih.govresearchgate.netresearchgate.netresearchgate.netdntb.gov.uadntb.gov.uatjnpr.orgnih.govresearchgate.net. Echinops spinosus, for instance, is recognized for its in vitro anti-inflammatory properties dntb.gov.uanih.gov.

While this compound is a constituent of Echinops species, direct experimental data detailing the anti-inflammatory modulations specifically of isolated this compound in pre-clinical in vitro models, such as its effects on specific inflammatory markers or pathways (e.g., COX or LOX inhibition, cytokine modulation), are not explicitly detailed in the provided search results. The anti-inflammatory action of Echinops species is often attributed to other compounds like sesquiterpene lactones and flavonoids researchgate.net.

Other Observed Bioactivities in Pre-clinical Experimental Systems

Beyond the antimicrobial, antiproliferative, and anti-inflammatory activities, a notable bioactivity observed for a fraction containing this compound is its antiprotozoal potential. As mentioned in Section 5.1.2, a fraction containing this compound and echinopsin isolated from Echinops albicaulis exhibited significant activity against Leishmania donovani and Trypanosoma brucei greenpharmacy.info. This highlights a potential area for further investigation into this compound's role in combating parasitic diseases.

Elucidation of Molecular Mechanisms Underlying this compound's Biological Actions

Detailed molecular mechanisms underlying this compound's specific biological actions are not extensively elucidated in the provided information. While the Echinops genus contains a wide array of secondary metabolites, and various biological effects are observed, the precise molecular targets or pathways through which isolated this compound exerts its effects are not clearly defined nih.govresearchgate.netdntb.gov.ua. One mention refers to a proposed chemical conversion of this compound into echinopsine (B1219776), but this describes a chemical reaction rather than a biological mechanism of action within a living system ntu.ac.uk. Further research is needed to fully understand the intricate molecular mechanisms governing this compound's observed bioactivities.

Structure Activity Relationship Sar Studies of Echinorine and Its Analogues

Correlating Specific Structural Motifs with Biological Efficacy

Echinorine's structure is characterized by a quinoline (B57606) bicyclic ring system, an N-methyl group at position 1, and a methoxy (B1213986) group at position 4. In the broader context of quinoline alkaloids, the quinoline nucleus itself is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities including antimalarial, antibacterial, antifungal, antiviral, and anticancer properties.

The presence of the N-methyl group and the 4-methoxy substituent are key structural motifs in this compound. While specific efficacy data for these motifs in this compound are not available, in general quinoline SAR:

4-Methoxy Group: The methoxy group is an electron-donating substituent. Its position and nature can influence the electronic properties of the quinoline ring, potentially affecting interactions with receptors or enzymes. Alterations to this group, such as its removal, replacement with other alkoxy groups, or substitution with halogens or alkyl groups, would likely modify the compound's electronic profile, steric bulk, and lipophilicity, which are critical factors in biological activity.

Detailed Research Findings (Limited for this compound): A study investigating the phytochemical constituents and antioxidant activity of Echinops albicaulis isolated this compound and Echinopsine (B1219776). In this specific investigation, none of the isolated compounds, including this compound, exhibited antimicrobial or antiprotozoal activities at concentrations up to 20 μg/mL. This indicates a potential lack of efficacy in these specific biological assays at the tested concentrations, suggesting that the inherent structural motifs of this compound may not be optimally configured for these particular activities, or that higher concentrations or different assay conditions are required.

Data Tables: Due to the limited availability of specific quantitative SAR data for this compound and its analogues in the provided search results, a detailed data table correlating specific structural motifs with biological efficacy cannot be generated.

Impact of Substituent Modifications on this compound's Activity Profile

Based on general principles of SAR for quinoline derivatives, substituent modifications on this compound's structure would be expected to significantly impact its activity profile.

Alkyl/Aryl Substitutions: Introducing alkyl or aryl groups at different positions on the quinoline ring could alter lipophilicity, steric hindrance, and π-stacking interactions with biological targets. For instance, increased lipophilicity due to alkyl chain elongation can enhance membrane penetration or binding to lipophilic pockets of proteins.

Polar Substitutions (e.g., Hydroxyl, Amino, Carboxyl): The introduction of polar groups could increase hydrophilicity, potentially affecting solubility and membrane permeability. These groups can also participate in hydrogen bonding interactions with biological targets, which are crucial for binding affinity and specificity.

Halogen Substitutions: Halogen atoms (e.g., fluorine, chlorine, bromine) are frequently incorporated into drug molecules due to their unique electronic and steric properties. Chlorine, for example, can increase lipophilicity and exert electron-withdrawing inductive effects, influencing interactions with receptors or enzymes.

Modifications to the Quaternary Nitrogen: As this compound is a quinolinium ion, changes to the N-methyl group, such as varying the alkyl chain length or introducing different functionalities, could impact its charge distribution, steric bulk, and ability to interact with specific binding sites.

The observed lack of antimicrobial or antiprotozoal activity for isolated this compound at tested concentrations suggests that for these specific activities, the existing substituent pattern (N-methyl, 4-methoxy) may not confer sufficient potency or favorable binding interactions. Hypothetically, modifications aimed at enhancing specific interactions, such as increasing lipophilicity for cell membrane penetration or introducing hydrogen bond donors/acceptors for target binding, might be explored to achieve desired activities.

Computational Chemistry Approaches in this compound SAR Elucidation

Computational chemistry plays a vital role in modern SAR elucidation, offering insights into molecular properties and interactions that are difficult to obtain experimentally. For compounds like this compound, where experimental SAR data is scarce, computational methods could be particularly valuable.

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound or its analogues) when bound to a specific protein target. By simulating binding poses and estimating binding affinities, docking can help identify critical structural features for activity and guide the design of more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR establishes mathematical relationships between chemical descriptors (e.g., molecular weight, logP, electronic properties) and biological activity. While specific QSAR models for this compound are not reported, general QSAR principles could be applied to a series of hypothetical this compound analogues to predict their activities based on their structural features.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of molecules and their interactions with biological targets over time. They can reveal conformational changes, solvent effects, and the stability of ligand

Advanced Analytical Methodologies for Echinorine Characterization and Quantification

Spectroscopic Techniques for Comprehensive Structure Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of Echinorine, offering insights into its atomic connectivity, spatial arrangement, and characteristic functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complete structure of organic compounds, including this compound, by providing detailed information about the chemical environment of individual atoms. For this compound, 1H-NMR spectroscopy has been successfully employed to assign specific proton signals to their corresponding positions within the molecule.

A study on alkaloids from Echinops species reported the 1H-NMR data for this compound (200 MHz, DMSO-D6) with characteristic chemical shifts (δ) and multiplicities wikipedia.org. Key signals include those for the O-CH₃ and N-CH₃ groups, as well as distinct aromatic protons, confirming the quinolinium core structure with methoxy (B1213986) and N-methyl substituents wikipedia.org.

Table 1: Selected 1H-NMR Spectroscopic Data for this compound (200 MHz, DMSO-D6)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.33 | s | 3H | O-CH₃ |

| 4.42 | s | 3H | N-CH₃ |

| 7.66 | d | 1H | H-3 |

| 7.98 | t | 1H | H-6 |

| 8.24 | t | 1H | H-7 |

| 8.36 | d | 1H | H-5 |

| 8.46 | d | 1H | H-8 |

| 9.36 | d | 1H | H-2 |

| 2.48 | s | - | DMSO |

| 3.34 | s | - | H₂O |

| wikipedia.org |

Mass spectrometry (MS) provides crucial information regarding the molecular weight and fragmentation pattern of this compound, aiding in the confirmation of its molecular formula and structural integrity. The molecular formula of this compound is C₁₁H₁₂NO⁺ wikipedia.org.

In mass spectrometry analysis, the molecular ion peak (M⁺) provides the exact mass of the compound. For this compound, a significant molecular ion peak has been observed at m/z 274, corresponding to the perchlorate (B79767) salt [M⁺] wikipedia.org. The fragmentation pattern, particularly a prominent peak at m/z 159 (100% relative intensity), is indicative of the quinolinium cation, which is the core structure of this compound after the loss of the perchlorate anion wikipedia.org.

Table 2: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 274 | 31 | [M+H]⁺ (this compound perchlorate) |

| 275 | 36 | [M+H]⁺ + 1 (Isotopic peak) |

| 276 | 32 | [M+H]⁺ + 2 (Isotopic peak) |

| 159 | 100 | Quinolinium cation (Base peak) |

| wikipedia.org |

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound perchlorate (KBr disc) exhibits several key absorption bands wikipedia.org.

Characteristic peaks include those for C-H stretching in aromatic regions, the presence of water (due to the perchlorate salt form), aromatic C=C and C=N stretching vibrations, and specific bands for O-CH₃ and N-CH₃ stretching. C-O deformation bendings also contribute to the spectrum wikipedia.org.

Table 3: Characteristic IR Spectroscopic Data for this compound (KBr disc)

| Wavenumber (cm⁻¹) | Assignment |

| 3070 | Aromatic C-H stretching |

| 3400 | O-H stretching (due to water in the molecule) |

| 1490-1600 | Aromatic C=C and C=N stretching |

| 1455 | O-CH₃ stretching |

| 1380 | N-CH₃ stretching |

| 1080 | C-O deformation bendings |

| wikipedia.org |

Mass Spectrometry (MS) for Molecular and Fragment Identification

Chromatographic Techniques for Isolation, Purity Assessment, and Quantitative Analysis

Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of this compound from complex natural matrices, ensuring the compound's purity for further studies.

High-Performance Liquid Chromatography (HPLC) is widely employed for the isolation, purification, and quantitative analysis of this compound due to its high resolution and sensitivity. Preparative HPLC has been successfully used to isolate this compound from plant extracts, such as those of Echinops albicaulis thegoodscentscompany.com and Echinops spinosissimus nih.govnih.gov.

Typical HPLC conditions for the analysis of alkaloids, including this compound, often involve a reversed-phase C18 column and a mobile phase consisting of acetonitrile (B52724) and water, often acidified with a small percentage of acetic acid thegoodscentscompany.commdpi.com. Detection is commonly performed using a UV detector, with wavelengths around 210 nm or 280 nm being suitable for compounds with aromatic chromophores like this compound nih.govmdpi.com. This technique allows for the separation of this compound from other co-occurring compounds in the plant extract, enabling its purity assessment and quantification thegoodscentscompany.commdpi.com.

Table 4: Representative HPLC Parameters for this compound Analysis

| Parameter | Detail |

| Column Type | Reversed-phase C18 (e.g., SUPELCO C18, 25 cm × 4.6 mm, 5 µm) mdpi.com |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40) thegoodscentscompany.com, or Acidified water (pH=3 with acetic acid) and acidified methanol (B129727) (pH=3 with acetic acid) gradient mdpi.com |

| Flow Rate | 0.8 mL/min mdpi.com (for analytical), 5 mL/min (for preparative) thegoodscentscompany.com |

| Injection Volume | 5 µL mdpi.com |

| Detection | UV-Vis Photodiode Array (PDA) detector mdpi.com or UV detector thegoodscentscompany.com |

| Wavelength | 210 nm nih.gov, 280 nm mdpi.com |

| Column Temperature | 40 °C nih.gov (general for HPLC-MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the separation and identification of volatile and semi-volatile compounds. However, this compound is a quaternary quinolinium salt wikipedia.org, and quaternary ammonium (B1175870) compounds (QACs) are generally non-volatile and ionic, making them unsuitable for direct analysis by GC-MS american.eduresearchgate.netjku.at.

For GC-MS analysis of QACs like this compound, a derivatization step or pyrolysis is typically required to convert the non-volatile ionic compound into a volatile neutral species american.edujku.atcapes.gov.br. For instance, a common approach for QACs involves injection port pyrolysis, where the high temperature (e.g., 250 °C) in the GC injector causes a Hofmann elimination, yielding a tertiary amine that is volatile enough for GC separation and subsequent MS detection american.edujku.at. The resulting tertiary amine fragments can then be analyzed by MS to confirm the structure of the original quaternary ammonium compound american.edu. While GC-MS is a valuable tool for many phytochemicals, its application to this compound necessitates specific sample preparation to overcome its inherent non-volatility.

High-Performance Liquid Chromatography (HPLC) Applications

Advanced Techniques for Isotopic Profiling and Fingerprinting of this compound and its Metabolites

Isotopic profiling and fingerprinting involve the precise measurement of the ratios of stable isotopes within a compound. These ratios, often expressed as δ (delta) values (per mil, ‰, deviation from a standard), provide a unique "isotopic signature" that can reveal insights into the compound's history, including its geographical origin, biosynthetic pathways, and any subsequent physical, chemical, or biological transformations thermofisher.combritannica.comlibretexts.org. For organic compounds like this compound, elements such as carbon (¹³C/¹²C), hydrogen (²H/¹H), nitrogen (¹⁵N/¹⁴N), oxygen (¹⁸O/¹⁶O), and sulfur (³⁴S/³²S) are commonly analyzed due to their natural abundance variations influenced by various processes thermofisher.combritannica.comscribd.comciaaw.org.

Advanced Analytical MethodologiesThe determination of stable isotope ratios in complex organic molecules like this compound and its potential metabolites typically relies on highly sensitive and precise mass spectrometry techniques. Compound-Specific Stable Isotope Analysis (CSIA) is a powerful tool in this regard, allowing for the measurement of isotope ratios of a specific element within a target compoundresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netmagtech.com.cn.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS): This is a widely used technique for the isotopic analysis of volatile and semi-volatile organic compounds. The GC separates individual compounds, which are then combusted or pyrolyzed to simple gases (e.g., CO₂ for carbon, H₂ for hydrogen, N₂ for nitrogen) before entering the IRMS. The IRMS precisely measures the isotope ratios of these gases. GC-IRMS is capable of providing high precision for carbon, hydrogen, and nitrogen isotopic analysis nih.govit2isotopes.comnih.gov.

Gas Chromatography-Multiple Collector Inductively Coupled Plasma Mass Spectrometry (GC-MC-ICPMS): This technique is particularly advantageous for elements like chlorine, where traditional IRMS methods face challenges due to polyatomic interferences (e.g., ³⁶ArH⁺ on ³⁷Cl⁺) nih.govrsc.org. GC-MC-ICPMS offers high sensitivity and accuracy for δ³⁷Cl determination in organic compounds, overcoming limitations of previous techniques, and enabling the analysis of small sample sizes (e.g., 2-3 nmol Cl) nih.govrsc.org. This method can achieve precision of 0.1‰ or better for chlorine isotopes nih.gov.

Thermal Ionization Mass Spectrometry (TIMS): While often requiring offline sample preparation, TIMS has been used for chlorine isotopic analysis, offering high precision for Cl isotopic compositions researchgate.netmagtech.com.cnresearchgate.net. Samples are typically converted to an inorganic form (e.g., CsCl) before analysis researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Differential Chemical Isotopic Labeling: For metabolites containing specific functional groups (e.g., amine and phenolic hydroxyl groups), differential chemical isotopic labeling using reagents like ¹²C₂- and ¹³C₂-dansyl chloride can be employed. This approach, coupled with LC-MS, allows for quantitative and comprehensive profiling of metabolites, comparing relative concentration changes and even generating absolute concentration information when standards are available nih.gov. This method is highly effective for metabolomics applications, aiding in the identification of key metabolites nih.gov.

Application to this compound and its MetabolitesWhile direct studies on this compound's isotopic profile are not detailed in the provided search results, the aforementioned advanced techniques offer significant potential for its characterization:

Source Apportionment: Isotopic fingerprinting of this compound could help distinguish between different synthetic routes or natural origins, if it is found in various sources. Variations in δ¹³C, δ²H, and δ¹⁵N could indicate specific precursors or environmental conditions during its formation thermofisher.comisodetect.de.

Biosynthetic Pathway Elucidation: By feeding isotopically labeled precursors (e.g., ¹³C-glucose, ¹⁵N-amino acids) to organisms producing this compound and then analyzing the isotopic enrichment in this compound and its intermediate metabolites, researchers could map out the specific biochemical reactions and pathways involved in its biosynthesis scribd.com.

Transformation and Degradation Studies: If this compound undergoes environmental or biological transformations, changes in its isotopic signature (isotopic fractionation) could provide insights into the reaction mechanisms and rates of degradation. For example, a shift towards heavier isotopes in the remaining parent compound could indicate a degradation process isodetect.denih.gov. This is particularly relevant for understanding the fate of compounds in complex biological or environmental systems.

Authentication and Quality Control: Unique isotopic signatures could serve as a "fingerprint" for authenticating this compound from specific producers or natural sources, helping to detect adulteration or mislabeling thermofisher.com.

The application of multi-element isotope analysis (e.g., carbon, hydrogen, nitrogen, and potentially chlorine if this compound contains chlorine) would provide a more robust and comprehensive isotopic fingerprint, enhancing the ability to differentiate sources and understand complex processes isodetect.denih.gov.

Table 1: Common Stable Isotopes and Their Applications in Organic Compound Analysis

| Element | Stable Isotopes | Natural Abundance (approx.) | Typical δ-values (‰) | Primary Applications in Organic Compounds |

| Carbon | ¹²C, ¹³C | ¹²C: 98.9%, ¹³C: 1.1% | -40 to +10 | Biosynthesis, origin, degradation scribd.comnih.gov |

| Hydrogen | ¹H, ²H (Deuterium) | ¹H: 99.985%, ²H: 0.015% | -400 to +100 | Source water, metabolic pathways scribd.comgeo-leo.de |

| Nitrogen | ¹⁴N, ¹⁵N | ¹⁴N: 99.63%, ¹⁵N: 0.37% | -10 to +30 | Trophic levels, nitrogen cycling scribd.com |

| Oxygen | ¹⁶O, ¹⁷O, ¹⁸O | ¹⁶O: 99.76%, ¹⁸O: 0.20% | -30 to +30 | Water source, metabolic processes britannica.com |

| Sulfur | ³²S, ³³S, ³⁴S, ³⁶S | ³²S: 95.02%, ³⁴S: 4.21% | -50 to +50 | Source of sulfur-containing compounds |

| Chlorine | ³⁵Cl, ³⁷Cl | ³⁵Cl: 75.8%, ³⁷Cl: 24.2% | -15 to +16 | Source apportionment, degradation of chlorinated compounds researchgate.netnih.govresearchgate.netwikipedia.org |

Table 2: Advanced Analytical Techniques for Isotopic Profiling and Fingerprinting

| Technique | Elements Typically Analyzed | Key Advantages | Typical Sample Requirement | Precision (Example) |

| GC-IRMS | C, H, N, O, S | High precision, compound-specific separation | Microgram to milligram | ±0.1‰ for C, N it2isotopes.com |

| GC-MC-ICPMS | Cl, Br, S (others) | High sensitivity, overcomes polyatomic interferences | Nanomole to micromole | ±0.1‰ for Cl nih.gov |

| TIMS | Cl, Br (others) | High accuracy for specific elements | Micromole | ±0.1-0.4‰ for Cl researchgate.net |

| LC-MS with Isotopic Labeling | C, N, O (via labels) | Quantitative metabolomics, high throughput | Nanomole | High precision for relative quantification nih.gov |

The ongoing advancements in mass spectrometry, particularly in online techniques and the development of new standards, continue to improve the sensitivity, accuracy, and throughput of isotopic analyses, making them increasingly valuable for detailed characterization of complex organic compounds like this compound nih.govresearchgate.netresearchgate.netnih.govrsc.org.

Future Research Directions and Perspectives on Echinorine

Exploration of Uncharted Biosynthetic Pathways and Genetic Engineering for Enhanced Production

Understanding the complete biosynthetic pathway of echinorine is a critical future research direction. While specific details for this compound are currently limited, studies on other natural products, such as chlorothricin, have successfully employed feeding experiments with isotopically labeled precursors to elucidate the intricate steps of their assembly nih.gov. Applying similar advanced metabolomics and isotopic labeling techniques would enable researchers to identify the enzymatic machinery and intermediate compounds involved in this compound's natural synthesis. This knowledge is fundamental for both understanding its natural origin and for developing strategies for its sustainable production.

Concurrently, genetic engineering offers a promising avenue for enhancing this compound production, particularly if natural yields are low or if the compound is difficult to isolate. General advancements in genetic engineering have demonstrated success in improving the production of various compounds in host organisms, including therapeutic proteins in Chinese Hamster Ovary (CHO) cells and bioremediation agents in microalgae nih.govfrontiersin.org. For instance, modifying host cell lines through genetic engineering can lead to more productive systems nih.gov. In the context of natural product biosynthesis, genetic manipulation of producer organisms, such as Streptomyces species, has been shown to alter and enhance the production of complex molecules like novobiocin (B609625) derivatives nih.gov. Future research could focus on identifying the genes encoding the enzymes responsible for this compound biosynthesis and then employing CRISPR/Cas9 or similar gene-editing technologies to optimize these pathways in suitable microbial or plant hosts, potentially leading to significantly enhanced and more cost-effective production. This would involve strategies like improving strain tolerance to production conditions or expressing degradation-aiding molecules frontiersin.org.

Development of Novel Synthetic Routes for Structurally Complex this compound Derivatives

The development of novel and efficient synthetic routes for this compound and its derivatives represents another crucial area for future research. Quinoline (B57606) derivatives, to which this compound belongs, are a class of compounds with significant interest in medicinal chemistry due to their diverse pharmacological properties researchgate.net. The ability to systematically modify their structure is key to developing improved drug candidates researchgate.net. Current synthetic methodologies may be complex or yield low quantities of specific derivatives. Future research should focus on designing innovative synthetic strategies that allow for greater control over stereochemistry, regioselectivity, and the introduction of various functional groups. This would facilitate the creation of a diverse library of this compound analogues, enabling comprehensive structure-activity relationship (SAR) studies. Such efforts could leverage modern synthetic techniques, including photocatalysis, flow chemistry, and organocatalysis, to achieve more sustainable and scalable production of complex this compound scaffolds.

Deeper Mechanistic Studies of this compound's Biological Activities at the Cellular and Subcellular Levels

While the biological activities of quinoline derivatives are broadly recognized, deeper mechanistic studies of this compound at the cellular and subcellular levels are essential. Future research should aim to precisely identify the molecular targets, signaling pathways, and cellular processes influenced by this compound. This could involve advanced techniques such as proteomics, metabolomics, and high-resolution imaging to visualize the compound's distribution and interaction within cells. For example, understanding how compounds induce cellular stress or affect specific organelles can provide critical insights into their biological impact nih.gov. Investigating the precise binding sites of this compound with proteins or nucleic acids, and elucidating the downstream effects on gene expression, protein function, and cellular phenotypes, will be paramount. Such detailed mechanistic insights are crucial for validating any observed biological effects and for rationally designing more potent and selective analogues. The influence of structural modifications, such as the introduction of chlorine atoms, on lipophilicity and subsequent interactions with cellular components also warrants thorough investigation researchgate.net.

Design and Synthesis of Targeted this compound Analogues for Specific Biological Interventions

Building upon detailed mechanistic understanding, a significant future direction involves the rational design and synthesis of targeted this compound analogues for specific biological interventions. Given the broad biological activities associated with quinoline derivatives, including anti-malarial, antibacterial, antiviral, and anti-inflammatory properties researchgate.net, this compound analogues could be tailored for specific therapeutic applications. This research would involve computational chemistry and in silico drug design to predict optimal modifications that enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. Subsequent synthetic efforts would then focus on creating these designed analogues. For instance, modifying the quinoline scaffold has been shown to lead to improved drug candidates researchgate.net. Studies could explore how specific structural changes, such as the addition of halogen atoms, can influence the compound's lipophilicity and interaction with biological targets, potentially improving its activity and selectivity researchgate.net. This iterative process of design, synthesis, and biological evaluation is crucial for transforming this compound into a lead compound for drug discovery.

Investigations into the Ecological Role and Environmental Fate of this compound

Furthermore, research into its environmental fate would encompass studies on its persistence, mobility, and transformation pathways under different environmental conditions, such as exposure to sunlight, microbial activity, and varying pH levels. Similar to studies on other micropollutants, understanding the degradation mechanisms, including the formation of transformation products and their potential toxicity, is critical nih.gov. For example, studies on the environmental fate of transformation products of micropollutants have shown that these can sometimes exhibit enhanced mobility and toxicity compared to their parent compounds nih.gov. The impact of this compound on non-target organisms and its potential to accumulate in ecosystems also warrants investigation, drawing parallels with studies on the ecological impact of other chemical substances in marine and forest environments wur.nle3s-conferences.orgagriculturejournals.cz. Such investigations are essential for assessing any potential environmental risks associated with this compound, particularly if its production or application were to be scaled up.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.